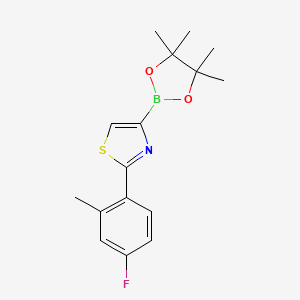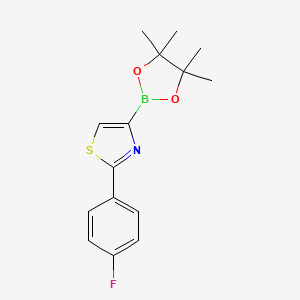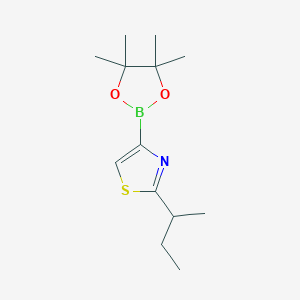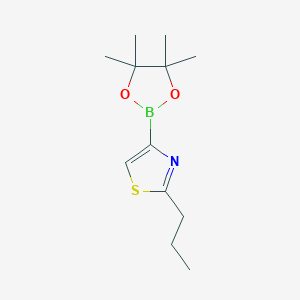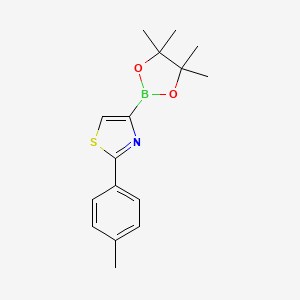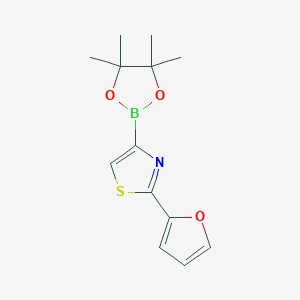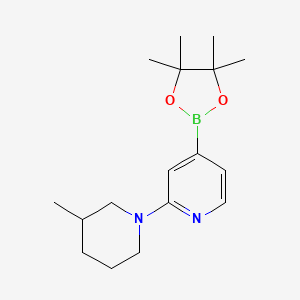
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester (FPBP) is an organic compound used as a reagent in chemical synthesis. It is a heterocyclic compound consisting of a five-member ring of two carbon atoms, one nitrogen atom, and two oxygen atoms, with a boron atom attached to the nitrogen atom. FPBP is used in various laboratory experiments, including synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that its boron atom is involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that its boron atom may be involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds. Additionally, it is believed that this compound may be involved in the formation of polymers, organic dyes, and other organic compounds.
実験室実験の利点と制限
The advantages of using 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in laboratory experiments include its low cost, availability, and ease of use. Additionally, this compound is a relatively stable compound and is not highly reactive. However, there are some limitations to its use in laboratory experiments. For example, the boron atom in this compound may be involved in the formation of covalent bonds with other molecules, making it difficult to control the reaction. Additionally, it is difficult to predict the outcome of the reaction when using this compound as a reagent.
将来の方向性
The future of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in scientific research is promising. It is possible that this compound could be used in the synthesis of more complex compounds, such as polymers, organic dyes, and other organic compounds. Additionally, it is possible that this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it is possible that this compound could be used in the development of new catalysts and reagents for laboratory experiments. Finally, it is possible that this compound could be used in the development of new materials, such as polymers and organic dyes.
合成法
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is usually synthesized by a two-step process. The first step involves the reaction of pyridine-4-boronic acid with furan-2-carbaldehyde in the presence of a catalyst. This reaction yields the desired compound, 2-(Furan-2-yl)pyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a catalyst to yield the final product, this compound.
科学的研究の応用
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, organic dyes, and other organic compounds.
特性
IUPAC Name |
2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-17-12(10-11)13-6-5-9-18-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMFVDEKKGJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



